molecular formula C3HBrF2N2S B6226482 5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole CAS No. 2297935-98-7

5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole

Cat. No.: B6226482
CAS No.: 2297935-98-7
M. Wt: 215.02 g/mol
InChI Key: SNXUKQDHUKDIKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(difluoromethyl)-1,2,4-thiadiazole: is a heterocyclic compound containing bromine, fluorine, and sulfur atoms. It is part of the thiadiazole family, which is known for its diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of 3-(difluoromethyl)-1,2,4-thiadiazole using bromine or a brominating agent in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-3-(difluoromethyl)-1,2,4-thiadiazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming various derivatives.

    Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide, thiols, or alkoxides in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thiadiazole, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

Biology and Medicine: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its derivatives are explored for their ability to interact with biological targets and pathways.

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties, such as polymers and coatings. It is also used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

    3-(Difluoromethyl)-1,2,4-thiadiazole: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-Chloro-3-(difluoromethyl)-1,2,4-thiadiazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.

    5-Bromo-3-(trifluoromethyl)-1,2,4-thiadiazole: Contains an additional fluorine atom, which can influence its chemical behavior and applications.

Uniqueness: The presence of both bromine and difluoromethyl groups in 5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole makes it unique in terms of its reactivity and potential applications. The bromine atom can participate in various substitution and coupling reactions, while the difluoromethyl group can enhance its stability and biological activity.

Properties

CAS No.

2297935-98-7

Molecular Formula

C3HBrF2N2S

Molecular Weight

215.02 g/mol

IUPAC Name

5-bromo-3-(difluoromethyl)-1,2,4-thiadiazole

InChI

InChI=1S/C3HBrF2N2S/c4-3-7-2(1(5)6)8-9-3/h1H

InChI Key

SNXUKQDHUKDIKS-UHFFFAOYSA-N

Canonical SMILES

C1(=NSC(=N1)Br)C(F)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.